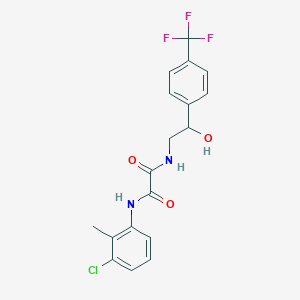

![molecular formula C19H13BrN2O4 B2589589 5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922055-53-6](/img/structure/B2589589.png)

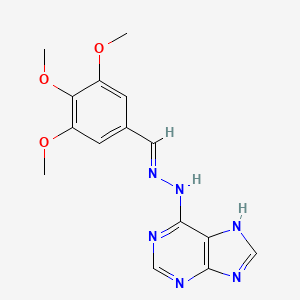

5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of this compound involves the treatment of 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-(5’)-oxide in DMF . More detailed synthesis procedures might be available in the referenced patent .Molecular Structure Analysis

The molecular formula of this compound is C18H11BrN2O4, and it has a molecular weight of 399.2.Applications De Recherche Scientifique

Serotonin-3 (5-HT3) Receptor Antagonists

The structure-activity relationship (SAR) studies have led to the identification of compounds with potent 5-HT3 receptor antagonistic activity, which is crucial for developing treatments for conditions such as nausea and vomiting, particularly those induced by chemotherapy. H. Harada et al. (1995) explored the influence of the aromatic nucleus upon the inhibition of the von Bezold-Jarisch reflex in rats, identifying compounds with superior effects to those of ondansetron and granisetron, established 5-HT3 receptor antagonists (Harada, H., Morie, T., Hirokawa, Y., Terauchi, H., Fujiwara, I., Yoshida, N., & Kato, S., 1995).

Antiprotozoal Agents

The search for new treatments against protozoal infections has led to the synthesis of novel compounds with strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. M. Ismail et al. (2004) synthesized a series of diamidines from furan derivatives, showcasing potent antiprotozoal activity and providing a basis for further development of therapeutic agents (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).

Novel Synthetic Routes and Reactions

Explorations in the synthesis of heterocyclic compounds have resulted in the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields, including medicinal chemistry. Studies like those conducted by S. Sanad and Ahmed E. M. Mekky (2018) involve the synthesis of enaminone incorporating dibromobenzofuran moiety as versatile precursors for novel azines and azolotriazines, highlighting the diverse chemical reactivity of furan derivatives and their utility in synthesizing complex heterocyclic structures (Sanad, S. & Mekky, A. E. M., 2018).

Orientations Futures

The compound is mentioned in the context of dopamine D2 receptor antagonists, which are therapeutically targeted in various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia . This suggests potential future directions for research and therapeutic applications involving this compound.

Propriétés

IUPAC Name |

5-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O4/c1-22-13-4-2-3-5-15(13)25-14-7-6-11(10-12(14)19(22)24)21-18(23)16-8-9-17(20)26-16/h2-10H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYWJENHDZYIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

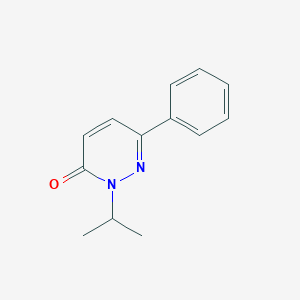

![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)

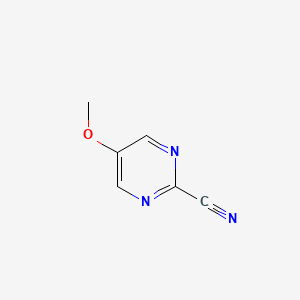

![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)

![N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2589518.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)

![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)

![3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2589528.png)

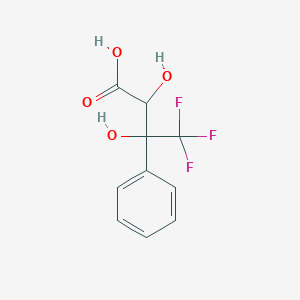

![Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B2589529.png)